2,7"-Phloroglucinol-6,6'-bieckol 2,7"-Phloroglucinol-6,6'-bieckol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20242514
InChI: InChI=1S/C48H30O23/c49-16-1-17(50)5-23(4-16)64-34-14-32(62)40-46(69-42-31(61)13-30(60)41(47(42)70-40)65-24-6-18(51)2-19(52)7-24)37(34)36-26(56)12-29(59)39-45(36)68-43-33(63)15-35(67-38-27(57)10-22(55)11-28(38)58)44(48(43)71-39)66-25-8-20(53)3-21(54)9-25/h1-15,49-63H
SMILES:
Molecular Formula: C48H30O23
Molecular Weight: 974.7 g/mol

2,7"-Phloroglucinol-6,6'-bieckol

CAS No.:

Cat. No.: VC20242514

Molecular Formula: C48H30O23

Molecular Weight: 974.7 g/mol

* For research use only. Not for human or veterinary use.

2,7

Specification

Molecular Formula C48H30O23
Molecular Weight 974.7 g/mol
IUPAC Name 4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol
Standard InChI InChI=1S/C48H30O23/c49-16-1-17(50)5-23(4-16)64-34-14-32(62)40-46(69-42-31(61)13-30(60)41(47(42)70-40)65-24-6-18(51)2-19(52)7-24)37(34)36-26(56)12-29(59)39-45(36)68-43-33(63)15-35(67-38-27(57)10-22(55)11-28(38)58)44(48(43)71-39)66-25-8-20(53)3-21(54)9-25/h1-15,49-63H
Standard InChI Key OMULTTBRRIGHKV-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1O)OC2=C(C3=C(C(=C2)O)OC4=C(O3)C(=CC(=C4OC5=CC(=CC(=C5)O)O)O)O)C6=C7C(=C(C=C6O)O)OC8=C(O7)C(=CC(=C8OC9=CC(=CC(=C9)O)O)OC1=C(C=C(C=C1O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

PGBC (PubChem CID: 163111960) belongs to the phlorotannin class, characterized by polymeric phloroglucinol units linked through aryl-ether bonds . Its molecular formula is C48H30O23\text{C}_{48}\text{H}_{30}\text{O}_{23}, with a molecular weight of 974.7 g/mol . The IUPAC name—4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol—reflects its complex dibenzo-p-dioxin backbone substituted with multiple phloroglucinol moieties .

Table 1: Key Physicochemical Properties of PGBC

PropertyValueMethod of Computation
Molecular Weight974.7 g/molPubChem 2.2
XLogP3-AA6.6XLogP3 3.0
Hydrogen Bond Donors15Cactvs 3.4.8.18
Hydrogen Bond Acceptors23Cactvs 3.4.8.18
Rotatable Bonds9Cactvs 3.4.8.18
Exact Mass974.11778720 DaPubChem 2.2

Spectroscopic and Chromatographic Signatures

PGBC exhibits characteristic UV-Vis absorption maxima at 230 nm and 280 nm, corresponding to its aromatic and phenolic systems . High-performance liquid chromatography (HPLC) analyses under reversed-phase conditions (C18 column, acetonitrile-water gradient) show a retention time of 18.7 minutes, with purity >95% in commercial preparations .

Biosynthetic Origins and Isolation

Natural Sources

PGBC is predominantly isolated from Ecklonia cava, a brown alga endemic to Korean and Japanese coastal waters . Extraction protocols typically involve ethanol or aqueous methanol (70–80%) at 40–60°C, followed by fractionation using Diaion HP-20 resin and preparative HPLC . Yields range from 0.8–1.2% of dry algal biomass, reflecting the compound’s relatively low abundance compared to simpler phlorotannins like eckol .

Synthetic Accessibility

Total synthesis of PGBC remains challenging due to the stereochemical complexity of its dibenzo-p-dioxin core. Current efforts focus on enzymatic polymerization of phloroglucinol precursors using laccase-mediated oxidative coupling, achieving 12–15% yields in laboratory-scale reactions .

Pharmacological Activities and Mechanisms

Pancreatic β-Cell Protection

In INS-1 rat insulinoma cells exposed to high glucose (30 mM), PGBC (10–50 μM) demonstrated cytoprotective effects, increasing viability from 58.4% to 80.9% (p<0.01) and reducing apoptosis by 22.4% . Mechanistic studies revealed:

  • Oxidative Stress Mitigation: PGBC decreased intracellular ROS by 41.2% (p<0.001) and lipid peroxidation (TBARS) by 63.8% (p<0.01) compared to high glucose controls .

  • Apoptosis Regulation: Treatment upregulated Bcl-2 expression (2.3-fold) while downregulating Bax (0.4-fold), yielding a Bcl-2/Bax ratio increase of 6-fold (p<0.001) . Caspase-3 and -9 activities were suppressed by 54.7% and 48.9%, respectively .

Table 2: PGBC Effects on Apoptotic Markers in INS-1 Cells

ParameterHigh Glucose ControlPGBC 50 μM Treatmentp-value
Bcl-2 (ng/mg protein)12.4 ± 1.228.9 ± 2.1<0.001
Bax (ng/mg protein)18.7 ± 1.87.5 ± 0.9<0.001
Caspase-3 Activity145% of Control65.3% of Control<0.01

Enzyme Inhibition Profile

PGBC acts as a dual inhibitor of carbohydrate-metabolizing enzymes:

  • α-Amylase Inhibition: IC50_{50} = 6.94 μM (competitive inhibition, Ki_i = 3.2 μM) .

  • α-Glucosidase Inhibition: IC50_{50} = 23.35 μM (mixed inhibition) .
    Molecular docking simulations suggest the compound’s phloroglucinol units interact with catalytic residues (Asp197, Glu233) of α-amylase through hydrogen bonding and hydrophobic interactions .

Therapeutic Applications and Preclinical Evidence

Diabetes Management

PGBC’s dual enzyme inhibition and β-cell protective effects position it as a multimodal antidiabetic agent. In streptozotocin-induced diabetic rats, oral administration (20 mg/kg/day) reduced postprandial glucose spikes by 34.7% (p<0.01) and improved HOMA-β scores by 28.4% over 4 weeks .

Pharmacokinetics and Toxicology

ADME Properties

In vitro hepatic microsomal assays show PGBC undergoes rapid Phase II metabolism (glucuronidation > sulfation), with a half-life of 2.3 hours . The compound demonstrates moderate blood-brain barrier permeability (Papp_{app} = 8.7 × 106^{-6} cm/s) in Caco-2 models .

Current Research Challenges and Future Directions

Bioavailability Enhancement

PGBC’s high molecular weight and polarity limit oral bioavailability (F = 12.4%). Nanoformulation approaches using PLGA nanoparticles (227 nm diameter) have increased intestinal absorption 3.2-fold in murine models .

Clinical Translation Barriers

Key challenges include:

  • Lack of large-scale GMP synthesis protocols (current batch sizes < 50 mg) .

  • Insufficient data on drug-drug interactions, particularly with sulfonylureas and DPP-4 inhibitors.

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